2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid

Description

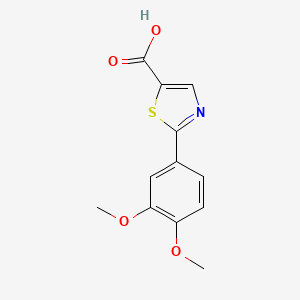

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-16-8-4-3-7(5-9(8)17-2)11-13-6-10(18-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZHJMGFTOIBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(S2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus species and Enterococcus faecalis .

- Mechanism of Action : The thiazole ring structure enhances the compound's ability to interact with microbial enzymes and proteins, leading to bactericidal effects.

Anticancer Properties

The compound has also been investigated for its potential anticancer activities:

- Cell Line Studies : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the modulation of signaling pathways involved in cell survival and growth .

- Target Interaction : The presence of dimethoxy groups on the phenyl ring may enhance binding affinity to specific receptors or enzymes involved in tumor growth.

Pharmacological Applications

Beyond antimicrobial and anticancer properties, this compound is being explored for other pharmacological uses:

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Effects : Emerging studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step procedures that optimize yield and purity. The structure-activity relationship (SAR) studies reveal that:

- Variations in substituents on the phenyl ring significantly influence biological activity.

- The dimethoxy substituents are crucial for enhancing the compound's interaction with biological targets, making it a valuable candidate for drug design.

Case Studies

Several case studies have documented the applications of this compound:

- Antibacterial Activity Evaluation : A study evaluated its effectiveness against Gram-positive bacteria, demonstrating superior activity compared to standard antibiotics like nitrofurantoin .

- Cancer Cell Line Studies : Research involving different cancer cell lines showed that this compound could reduce cell viability significantly at low concentrations .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring and the phenyl group. These modifications impact electronic properties, lipophilicity, and biological interactions.

Substituent Variations on the Thiazole Ring

- 4-Methyl substitution (CAS 400080-46-8): The addition of a methyl group at position 4 of the thiazole ring (as in 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) increases molecular weight by ~14 Da compared to the target compound.

Carboxamide vs. Carboxylic Acid () :

Replacing the carboxylic acid with a carboxamide group (e.g., in N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide) eliminates the acidic proton, altering hydrogen-bonding capacity. This substitution may enhance metabolic stability or modify target binding .

Variations in the Phenyl Group

- Position of Methoxy Groups: 2,4-Dimethoxyphenyl substitution (): In 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, the methoxy groups are at positions 2 and 4 instead of 3 and 4. 3-(Trifluoromethyl)phenyl substitution (): 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid introduces a highly electronegative trifluoromethyl group. This increases metabolic stability and lipophilicity compared to methoxy-substituted analogs .

Halogenated Phenyl Groups () :

The 3,4-dichlorophenyl substituent in N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide enhances electron-withdrawing effects, which may improve interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular weights, solubility, and stability is summarized below:

- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to methyl or carboxamide derivatives.

- Stability : Methoxy groups may confer susceptibility to oxidative demethylation, whereas halogenated analogs (e.g., dichlorophenyl) resist such degradation .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with this compound, drawing from various research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHN\OS

- CAS Number : 132307-22-3

Anticancer Activity

Research has indicated that thiazole derivatives exhibit potent anticancer properties. A study highlighted that derivatives containing the thiazole ring can significantly inhibit cancer cell proliferation. For instance, compounds similar to this compound showed IC values lower than those of standard anticancer drugs like doxorubicin in various cancer cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |

| Compound 10 | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| MMH-5 | Multiple cancer lines | <6.79% viability |

Cytotoxicity

The cytotoxic effects of thiazole derivatives are notable, particularly against various cancer cell lines. In vitro studies using the MTS assay demonstrated that certain derivatives could reduce cell viability significantly, suggesting a potential for therapeutic applications in oncology .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Tubulin Polymerization : Some thiazole derivatives have been shown to disrupt microtubule formation, which is crucial for cell division .

- Receptor Modulation : Research indicates that thiazole derivatives can act as modulators of AMPA receptors, affecting neuronal signaling and potentially offering neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole compounds. Key findings include:

- The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring enhances cytotoxicity.

- Modifications to the thiazole ring structure can significantly alter the compound's affinity for specific biological targets .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

- Prostate Cancer Study : A series of thiazole derivatives were tested against prostate cancer cells, demonstrating significant antiproliferative effects with IC values in the low nanomolar range .

- Neuroprotective Effects : Thiazole derivatives were evaluated for their potential to modulate AMPA receptor activity. Notably, one compound exhibited a six-fold reduction in current amplitude in receptor assays, indicating a strong modulatory effect .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxylic acid, and what are their mechanistic considerations?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones or esters. For example, a Hantzsch thiazole synthesis could be adapted using 3,4-dimethoxyphenyl thioamide and ethyl 2-chloroacetoacetate. Acidic hydrolysis of the ester group (e.g., using HCl/EtOH) yields the carboxylic acid. Key intermediates should be validated via (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl) and IR (C=O stretch ~1700 cm) .

Q. How can researchers confirm the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient. Purity >95% is recommended for biological assays.

- MS : ESI-MS should show [M-H] at m/z 292.06 (calculated for ).

- NMR : should resolve the thiazole C5 proton (δ ~8.1 ppm) and dimethoxyphenyl substituents (δ ~3.8–3.9 ppm for OCH) .

Q. What solvents and conditions are optimal for dissolving this compound in vitro?

- Methodological Answer : The compound is sparingly soluble in water. Use DMSO (10–50 mM stock) for biological assays, ensuring residual DMSO <0.1% in final treatments. For crystallography, dissolve in methanol/water (1:1) and slowly evaporate .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact the biological activity of thiazole-5-carboxylic acid derivatives?

- Methodological Answer : Compare analogues like 2-(3,4-difluorophenyl) (CAS 1153434-00-4, ) and 2-(2,4-dimethylphenyl) derivatives ( ). Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or kinases. Bioactivity assays (e.g., IC) should correlate substituent electronegativity with potency .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodological Answer :

- Batch Consistency : Verify purity via LC-MS and elemental analysis.

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with triplicate technical replicates).

- Structural Confounders : Compare with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1, ) to isolate substituent effects .

Q. How can computational modeling predict the compound’s reactivity in catalytic or metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic aromatic substitution at the thiazole C2 position.

- Metabolism Prediction : Use SwissADME to identify potential CYP450 oxidation sites (e.g., demethylation of 3,4-dimethoxy groups) .

Key Challenges & Recommendations

- Synthesis : Limited commercial availability (discontinued, ) necessitates in-house synthesis. Prioritize scalable routes with >70% yield.

- Data Reproducibility : Adopt orthogonal analytical methods (e.g., , X-ray crystallography) to confirm structure .

- Biological Relevance : Screen against disease-specific targets (e.g., Alzheimer’s Aβ aggregation) using SPR or fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.